N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11-13-6-8(7-14-11)15-10(16)9-4-2-3-5-12-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRNUOJWCFSSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 2-amino-5-methoxypyrimidine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine-pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide. It has been shown to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting its potential as a novel antifibrotic drug. Compounds derived from this structure have demonstrated superior activity compared to established antifibrotic agents like Pirfenidone.
1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes and receptors, which is crucial for developing treatments for various diseases. Its pyrimidine ring enhances biological activity by interacting with multiple biological targets, making it a valuable lead compound in drug discovery.
2.1 Anti-inflammatory Effects
this compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it significantly reduces pro-inflammatory cytokines, suggesting its potential application in treating chronic inflammatory conditions.
2.2 Anticancer Properties
The compound's anticancer efficacy has been evaluated in various models. Notably, it exhibited significant tumor growth inhibition in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis. Such findings support its potential use in cancer therapeutics.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that form the pyrimidine structure with carboxamide functionalities. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antifibrotic | |
| This compound | Anti-inflammatory | |
| This compound | Anticancer |
Case Studies
4.1 Study on Anti-fibrotic Activity
In a controlled study, compounds similar to this compound were tested for their ability to inhibit collagen synthesis in fibroblast cultures. Results indicated that these compounds significantly reduced collagen levels compared to untreated controls, highlighting their potential as anti-fibrotic agents.
4.2 Anti-inflammatory Effects in Animal Models
Research involving murine models demonstrated that treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, reinforcing its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound N-Methyl-2-pyridone-5-carboxamide (CAS 701-44-0, HMDB0004193) serves as a relevant structural analog . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Implications
- Pyridine vs.
- Methoxy vs.
- Amide Linkage : Both compounds retain the carboxamide group, a common pharmacophore in drug design, though its orientation and adjacent substituents may modulate target selectivity.
Research Findings and Hypotheses
- N-Methyl-2-pyridone-5-carboxamide : As a metabolite of nicotinamide, it participates in NAD+ biosynthesis and cellular redox reactions . Its solubility and stability in physiological conditions are well-documented.
- Target Compound : The methoxypyrimidine moiety may enhance interactions with pyrimidine-binding pockets in enzymes (e.g., kinases or dihydrofolate reductase), though experimental validation is needed.
Biological Activity
N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a methoxy group and a carboxamide functional group attached to a pyridine ring. This unique structure is believed to confer specific biological properties that are being investigated for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant for treating diseases such as cancer and infections.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.
The mechanisms through which this compound exerts its biological effects are under active investigation. The presence of the pyrimidine ring is crucial for its interaction with biological targets, enhancing its binding affinity and selectivity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound. Below are key findings summarized in tables:
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Overview | Biological Activity |
|---|---|---|
| N-(4-methoxypyrimidin-5-yl)-3-methylbenzamide | Similar pyrimidine structure but different substituents | Potential anti-inflammatory properties |
| N-(2-pyridinyl)-2,5-dimethylbenzamide | Contains a pyridine instead of pyrimidine | Known for antimicrobial activity |
| N-(3-methoxyphenyl)-2,5-dimethylbenzamide | Aromatic substitution differs | Exhibits anti-cancer properties |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Understanding its SAR is crucial for optimizing its biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring have been linked to enhanced anti-inflammatory effects, as indicated by recent studies .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for evaluating the safety and efficacy of this compound. Preliminary data suggest favorable absorption characteristics; however, detailed toxicological assessments remain necessary to ensure safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between pyridine-2-carboxylic acid derivatives and substituted pyrimidines. For instance, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres achieves yields of 60–80% . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. 50°C) significantly impacts reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR are critical for confirming the methoxy group (δ ~3.9 ppm for OCH) and amide linkage (δ ~8.5 ppm for CONH) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. A typical protocol involves data collection at 100 K, solving phases via direct methods, and validating hydrogen bonding (e.g., N–H···O interactions in the amide group) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 275.1) .
Advanced Research Questions
Q. What strategies resolve contradictions in polymorph identification for this compound?
- Methodological Answer : Polymorph screening requires a combination of:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect form-specific peaks (e.g., differences in 2θ at 10–30°) .
- DSC/TGA : Identify thermal events (e.g., melting points varying by 5–10°C between forms) and assess stability under humidity (e.g., hydrate vs. anhydrous forms) .
- Computational Modeling : Use tools like Mercury CSD to predict packing motifs and energy frameworks, prioritizing metastable forms for bioavailability studies .
Q. How can researchers address discrepancies in biological activity data across in vitro assays?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., LY2119620 for receptor binding ) and normalize activity to cell viability (MTT assay).
- Solubility Optimization : Employ co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to mitigate aggregation-induced false negatives .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro or trifluoromethyl groups at pyrimidine positions) to enhance target affinity, as seen in analogous compounds like Fluazaindolizine .
Q. What experimental designs are optimal for studying the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include NADPH regeneration systems to assess CYP450-mediated metabolism .
- Isotope Labeling : Use -labeled analogs to track metabolite formation (e.g., hydroxylation at pyridine ring) and identify major clearance pathways .
- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodents, measuring plasma half-life (t) and bioavailability (F%) to guide dosing regimens .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in spectroscopic data during quality control?
- Methodological Answer :
- Statistical Calibration : Use principal component analysis (PCA) on NMR/IR spectra to identify outlier batches caused by residual solvents or impurities .
- Cross-Validation : Compare HPLC retention times and UV spectra (λ ~260 nm for pyrimidine) across batches .
- Reference Standards : Source certified reference materials (CRMs) from academic suppliers (e.g., TCI America) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
